5H-Pyrido[3,2-b]indole

Catalog No.
S1491792
CAS No.
245-08-9
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Pyrido[3,2-b]indole

CAS Number

245-08-9

Product Name

5H-Pyrido[3,2-b]indole

IUPAC Name

5H-pyrido[3,2-b]indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-7,13H

InChI Key

NSBVOLBUJPCPFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=N3

Synonyms

5H-Pyrido[3,2-b]indole

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=N3

Chemistry and Synthesis:

H-Pyrido[3,2-b]indole, also known as δ-carboline, is a heterocyclic aromatic compound with the chemical formula C₁₁H₈N₂. It belongs to the carboline family, which are nitrogen-containing heterocyclic compounds with a fused indole and pyridine ring.Researchers have explored various methods for synthesizing 5H-Pyrido[3,2-b]indole, including:

  • Palladium-catalyzed arylation: This method involves the reaction of a primary amine with a cyclic pyrido-benzo iodolium salt in the presence of a palladium catalyst.
  • Transition metal-catalyzed cycloadditions: This approach utilizes transition metals like rhodium or ruthenium to cyclize alkynyl-ynamides, leading to the formation of δ-carbolines.

Potential Biological Activities:

While the research on 5H-Pyrido[3,2-b]indole is ongoing, some studies suggest potential biological activities, including:

  • Antimicrobial activity: Certain derivatives of 5H-Pyrido[3,2-b]indole have exhibited antibacterial and antifungal properties.
  • Anticancer activity: Some studies have shown that 5H-Pyrido[3,2-b]indole derivatives might possess antitumor properties, potentially through cell cycle arrest and induction of apoptosis in cancer cells. However, further research is necessary to understand the mechanisms and potential therapeutic applications.

5H-Pyrido[3,2-b]indole is a bicyclic compound characterized by its unique fused pyridine and indole structures. Its chemical formula is C₁₁H₈N₂, and it has a molecular weight of approximately 172.19 g/mol. The compound features a nitrogen atom in the pyridine ring, contributing to its basicity and potential reactivity in various chemical environments. This compound is recognized for its structural complexity and has garnered attention in both synthetic chemistry and biological research due to its diverse applications.

  • Inhibition of enzymes: Some derivatives might inhibit enzymes involved in cancer cell proliferation [].
  • Modulation of receptors: Interaction with specific receptors in the nervous system could contribute to neuroprotective effects [].
Typical of nitrogen-containing heterocycles. Notable reactions include:

  • Electrophilic Aromatic Substitution: The nitrogen atom can influence the reactivity of the aromatic system, allowing for substitution reactions at various positions on the indole or pyridine rings.
  • C–N Coupling Reactions: This compound can be synthesized through C–N coupling methods, which are significant in constructing complex organic molecules.
  • Oxidation and Reduction: The nitrogen atoms can undergo oxidation, leading to various derivatives that may exhibit different biological activities.

Research indicates that 5H-Pyrido[3,2-b]indole and its derivatives exhibit a range of biological activities:

  • Anticancer Properties: Studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects: There is emerging evidence that 5H-Pyrido[3,2-b]indole may offer protective effects in neurodegenerative conditions, although further studies are required to elucidate the mechanisms involved.

Several synthesis methods for 5H-Pyrido[3,2-b]indole have been reported:

  • Cyclization Reactions: One common method involves cyclization of appropriate precursors under acidic or basic conditions.
  • C–N Coupling Reactions: Recent advancements include using palladium-catalyzed C–N coupling reactions to form the core structure efficiently .
  • Multistep Synthesis: Some methods involve multiple steps, including functional group transformations and rearrangements to yield the final product.

5H-Pyrido[3,2-b]indole has several applications across different fields:

  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it valuable in drug development.
  • Materials Science: The compound's unique properties may be harnessed in developing novel materials with specific electronic or optical characteristics.
  • Biochemistry: It serves as a tool in studying biological processes involving nitrogen-containing heterocycles.

Interaction studies involving 5H-Pyrido[3,2-b]indole focus on its binding affinity with various biological targets:

  • Protein Interactions: Research has investigated how this compound interacts with proteins involved in cell signaling pathways.
  • Enzyme Inhibition: Studies have shown that some derivatives can inhibit specific enzymes linked to disease processes, providing insights into their mechanism of action.
  • Receptor Binding: Investigations into receptor binding affinities highlight its potential role in modulating biological responses.

Several compounds share structural similarities with 5H-Pyrido[3,2-b]indole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable ActivitiesUnique Features
5H-IndoleIndoleAnticancerSimple structure; widespread occurrence in nature
6H-Pyrido[3,2-b]indolePyridine-indole hybridAntimicrobialDifferent nitrogen positioning alters reactivity
5-Benzyl-5H-pyrido[3,2-b]indoleBenzyl-substitutedAnticancer, neuroprotectiveBenzyl group enhances lipophilicity
5H-Pyrido[2′,1′:2,3]imidazo[4,5-b]indoleImidazo-pyridineAnticancerContains an imidazole ring which may enhance activity

The uniqueness of 5H-Pyrido[3,2-b]indole lies in its specific arrangement of nitrogen atoms within the fused ring system, which influences both its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

2.4

Other CAS

245-08-9

Wikipedia

5H-Pyrido[3,2-b]indole

Dates

Modify: 2023-08-15

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